1-Methylethyl (2-chloroethyl)nitrosocarbamate
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Overview
Description
N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester typically involves the reaction of isopropyl carbamate with 2-chloroethyl nitrite under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester has found applications in various scientific fields:
Biology: Studied for its potential effects on biological systems, including its role as a mutagenic agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar alkylating properties.
N-Ethyl-N-nitrosourea: Similar in structure but with an ethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N-nitrosourea: Shares the chloroethyl and nitroso groups but differs in the carbamic acid ester moiety.
Uniqueness
N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to alkylate DNA and its use in various fields of research highlight its importance.
Properties
CAS No. |
63884-93-5 |
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Molecular Formula |
C6H11ClN2O3 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
propan-2-yl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C6H11ClN2O3/c1-5(2)12-6(10)9(8-11)4-3-7/h5H,3-4H2,1-2H3 |
InChI Key |
AITNITBYOVVTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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